molecular formula C4H4N2S B145109 4-Pyrimidinethiol CAS No. 133039-82-4

4-Pyrimidinethiol

Cat. No. B145109
CAS RN: 133039-82-4
M. Wt: 112.16 g/mol
InChI Key: MGAXHFMCFLLMNG-UHFFFAOYSA-N
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Description

4-Pyrimidinethiol, also known as 5,6-diaminopyrimidine-4-thiol, is a chemical compound with the formula C4H6N4S . It has a molecular weight of 142.182 .


Synthesis Analysis

A new silver coordination polymer based on 4,6-diamino-2-pyrimidinethiol was successfully prepared by hydrothermal combination of silver and 4,6-diamino-2-pyrimidinethiol . The prepared coordination polymer was characterized by FT-IR, XRD, TGA, SEM, EDX, X-ray mapping, and Nitrogen adsorption–desorption analysis .


Molecular Structure Analysis

The molecular structure of 4-Pyrimidinethiol is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

The prepared Ag-CP (silver coordination polymer) exhibits excellent catalytic activity in multicomponent Hantzsch synthesis of polyhydroquinolines under mild reaction conditions in relatively short reaction times . The heterogeneity of the catalyst was confirmed by the hot filtration test .


Physical And Chemical Properties Analysis

4-Pyrimidinethiol has a molecular weight of 142.182 . Its IUPAC Standard InChI is InChI=1S/C4H6N4S/c5-2-3 (6)7-1-8-4 (2)9/h1H,5H2, (H3,6,7,8,9) .

Scientific Research Applications

Corrosion Inhibition

4,6-Diamino-2-pyrimidinethiol (4D2P) demonstrates significant inhibitory effects on mild steel corrosion in HCl solutions. This was explored through various methods, including linear polarization resistance, electrochemical impedance spectroscopy, and potentiodynamic measurements. The study showed 4D2P's adsorption on mild steel surfaces and its inhibition mechanism was elucidated using quantum chemical calculations (Yıldız, 2015).

Biochemical Synthesis and Analysis

4-Thio substituted pyrimidine polynucleotides have been synthesized and their unusual physical properties investigated. This includes the study of polynucleotides containing 2,4-dithiouridine, exploring their molecular, crystal structure, and spectral properties (Faerber et al., 1970).

Biological Applications

2-Pyrimidinethiols, including 4-methyl-2-pyrimidinethiol, have been examined for their structures, dimers, disulfides, sulfenyl radicals, and tautomers. This study contributes to understanding the electrochemical oxidation of these compounds in biological contexts (Freeman et al., 2008).

Plant Physiology Research

Plant growth retardants with structures like pyrimidine, including 4-pyridine, have been used in physiological research. They offer insights into the regulation of terpenoid metabolism, which is crucial for understanding phytohormones and sterols' roles in cell division, elongation, and senescence (Grossmann, 1990).

Synthesis of Heterocycles

The synthesis of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)dithiones and related compounds has been explored. These heterocycles, derived from pyrimidine structures, have potential applications in biological fields and chemotherapeutics (Snieckus & Guimarães, 2014).

Chemical Synthesis

The preparation of various pyrimidinethiols and thiopyrimidines, including substituted ones, has been detailed. This synthesis provides novel pyrimidine derivatives for various applications (Harnden & Hurst, 1990).

Mechanism of Action

The proposed mechanisms of antibacterial activity suggest that bacterial cell death results from multiple toxic effects, including electrostatic interaction and lipid peroxidation, when MOFs are attached to bacteria, leading to the formation of reactive oxygen species (ROSs) .

properties

IUPAC Name

1H-pyrimidine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2S/c7-4-1-2-5-3-6-4/h1-3H,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGAXHFMCFLLMNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CNC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70903817
Record name NoName_4575
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70903817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Pyrimidinethiol

CAS RN

1450-86-8
Record name 4-Pyrimidinethiol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49079
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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